molecular formula C21H19FN4O3S B2594528 2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-methyl-N-phenylacetamide CAS No. 1251707-82-0

2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-methyl-N-phenylacetamide

Cat. No. B2594528
CAS RN: 1251707-82-0
M. Wt: 426.47
InChI Key: STWRPWZTDUCCNR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrido[2,3-e][1,2,4]thiadiazin ring, which is a type of heterocyclic ring . This ring system is often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl and phenylacetamide groups suggests that this compound may have interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the fluorine atoms might make the compound more electrophilic, while the amide group could participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its polarity and solubility .

Scientific Research Applications

Anticancer Activity

The core structure of this compound has been associated with potential anticancer properties. Its ability to interact with various cellular targets can make it a candidate for designing new anticancer drugs. The presence of the 3-fluorophenyl group may enhance its activity by increasing its ability to interact with cancer cell receptors .

Antimicrobial Properties

Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine structure have shown significant antimicrobial effects. This suggests that our compound could be used in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory effects of triazolothiadiazine derivatives make them suitable for the development of new pain relief medications. The compound’s molecular structure allows it to inhibit enzymes that cause inflammation and pain .

Antioxidant Properties

Oxidative stress is a factor in many diseases, and antioxidants are crucial in mitigating its effects. The compound’s scaffold has shown antioxidant properties, which could be harnessed in creating treatments for diseases caused by oxidative damage .

Antiviral Activity

Research indicates that triazolothiadiazine derivatives can have antiviral activities, including against highly pathogenic avian influenza. This opens up possibilities for the compound to be used in the development of new antiviral drugs .

Enzyme Inhibition

The compound can act as an enzyme inhibitor, targeting enzymes like carbonic anhydrase and cholinesterase. This application is particularly important in the treatment of conditions like glaucoma and Alzheimer’s disease, where enzyme activity plays a role in disease progression .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given its complex structure, it might have interesting biological activity that could be useful in fields like medicinal chemistry .

properties

IUPAC Name

2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-24(17-8-3-2-4-9-17)20(27)14-25-15-26(18-10-5-7-16(22)13-18)21-19(30(25,28)29)11-6-12-23-21/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWRPWZTDUCCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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